Welcome to the BenchChem Online Store!
molecular formula C11H7Br2ClO2 B8273281 5-chloro-8-(dibromomethyl)-2-methyl-4H-chromen-4-one

5-chloro-8-(dibromomethyl)-2-methyl-4H-chromen-4-one

Cat. No. B8273281
M. Wt: 366.43 g/mol
InChI Key: WUHWPQVIBAJTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989633B2

Procedure details

210 mg (0.57 mmol) of 5-chloro-8-(dibromomethyl)-2-methyl-4H-chromen-4-one are heated with 147 mg (1.2 mmol) of N-methylmorpholine N-oxide with the addition of molecular sieves in 15 ml of acetonitrile under reflux overnight. After filtration through kieselguhr, the solvent is removed in vacuo and the residue is purified by preparative HPLC. 22 mg (17% of theory) of the title compound are obtained.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12](Br)Br)=[C:8]2[C:3]=1[C:4](=[O:16])[CH:5]=[C:6]([CH3:15])[O:7]2.C[N+]1([O-])CC[O:21]CC1>C(#N)C>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12]=[O:21])=[C:8]2[C:3]=1[C:4](=[O:16])[CH:5]=[C:6]([CH3:15])[O:7]2

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
ClC1=C2C(C=C(OC2=C(C=C1)C(Br)Br)C)=O
Name
Quantity
147 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration through kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C=C(OC2=C(C=C1)C=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.